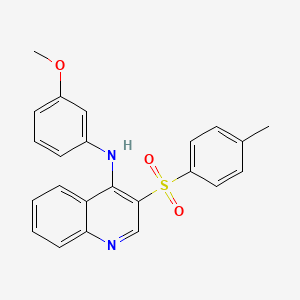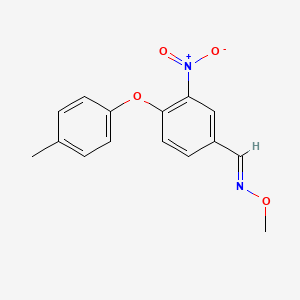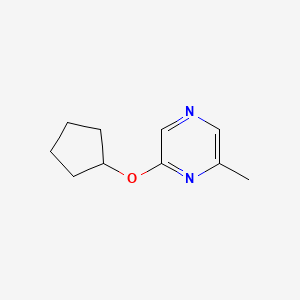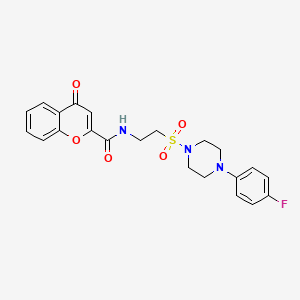![molecular formula C18H26N4O2S B2403753 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide CAS No. 1043129-85-6](/img/structure/B2403753.png)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide is a complex organic compound known for its interesting chemical structure and potential applications in various scientific fields, including chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis of 4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-amine:
Start with the reaction of 2,4-dimethylpyrimidine with methanethiol in the presence of a strong base such as sodium hydride.
Heat the mixture under reflux conditions to form the intermediate 4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-amine.
Formation of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl chloride:
React the intermediate with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Maintain the reaction at low temperatures to obtain the acyl chloride derivative.
Final Coupling Reaction:
Couple 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl chloride with 2-(dimethylamino)-2-(furan-2-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Carry out the reaction in anhydrous conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the synthesis process would be optimized for large-scale production, focusing on maximizing yield and purity while minimizing costs and environmental impact. This typically involves:
Continuous Flow Synthesis: Implementing continuous flow reactors to ensure precise control over reaction conditions and efficient heat transfer.
Green Chemistry: Using environmentally friendly reagents and solvents to reduce hazardous waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation:
The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reaction conditions: Usually carried out at room temperature or slightly elevated temperatures.
Reduction:
The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LAH).
Reaction conditions: Typically performed under anhydrous conditions.
Substitution:
The dimethylamino group can be substituted with other nucleophiles like halides or amines using appropriate nucleophilic substitution conditions.
Reaction conditions: Conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Sodium iodide (NaI), potassium carbonate (K2CO3).
Major Products Formed
Oxidation products include sulfoxides and sulfones.
Reduction products include primary alcohols.
Substitution products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a catalyst in various organic transformations due to its unique functional groups.
Material Science: Investigated for its potential in creating novel materials with specific electronic or photonic properties.
Biology
Biochemical Probes: Utilized as a probe to study enzyme activities and protein interactions.
Cell Signaling: Explored for its role in modulating cell signaling pathways.
Medicine
Drug Development: Studied as a potential drug candidate for its biological activity and pharmacological properties.
Diagnostics: Used in the development of diagnostic tools for detecting specific biomarkers.
Industry
Agrochemicals: Investigated for its potential use as a pesticide or herbicide.
Polymer Synthesis: Explored for its role in the synthesis of specialty polymers with unique properties.
Wirkmechanismus
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide exerts its effects through a variety of molecular targets and pathways:
Molecular Targets: Binds to specific enzymes or receptors involved in critical biochemical pathways.
Pathways Involved: Modulates signaling pathways such as the MAPK/ERK pathway, influencing cellular processes like proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide is unique in its structural features and functional groups, which contribute to its distinct chemical and biological properties. Similar compounds include:
4,6-dimethyl-2-(methylsulfanyl)pyrimidine: Shares the pyrimidine core but lacks the propanamide moiety.
N-(dimethylamino)-2-(furan-2-yl)ethylamine: Contains the furan and dimethylamino groups but differs in the pyrimidine substitution.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-12-14(13(2)21-18(20-12)25-5)8-9-17(23)19-11-15(22(3)4)16-7-6-10-24-16/h6-7,10,15H,8-9,11H2,1-5H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBVZLHICXJYFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCC(C2=CC=CO2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid](/img/structure/B2403670.png)
![N-(4-butylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403671.png)
![4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2403672.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2403673.png)
![2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2403674.png)



![N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2403683.png)

![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2403688.png)
![N-(furan-2-ylmethyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2403690.png)
![N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2403691.png)

